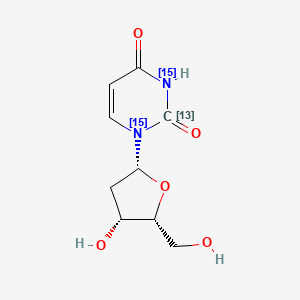

2'-Deoxyuridine-13C,15N2

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2'-deoxyuridine derivatives, including those with specific labels like 13C and 15N, typically involves chemical modifications of the uridine base or the sugar moiety. Ponpipom and Hanessian (1972) described a methodology based on the reaction of appropriately substituted 2',3'-O-benzylideneuridines with N-bromosuccinimide, yielding brominated and benzoated uridines at the 2'- and 3'-positions respectively, which could be adapted for the synthesis of labeled derivatives (Ponpipom & Hanessian, 1972).

Molecular Structure Analysis

The molecular structure of 2'-deoxyuridine has been extensively studied through crystallography, revealing details about its base orientation, sugar conformation, and glycosidic torsion angles. Rahman and Wilson (1972) determined the crystal structure of 2'-deoxyuridine, showing variations in the dihedral angle between the base and the sugar across molecules in the crystalline state, which could be informative when considering the structural implications of isotope labeling (Rahman & Wilson, 1972).

Chemical Reactions and Properties

Labeling 2'-deoxyuridine with isotopes like 13C and 15N does not significantly alter its chemical reactivity but enables the study of its incorporation into DNA and interaction with enzymes. Zhao et al. (1997) synthesized specifically labeled nucleosides to facilitate differentiation of labeled guanines in RNA and DNA, demonstrating the utility of such modifications in molecular biology research (Zhao et al., 1997).

Physical Properties Analysis

The physical properties of 2'-deoxyuridine-13C,15N2, such as solubility, melting point, and stability, would be expected to closely resemble those of unmodified 2'-deoxyuridine, given the minor nature of isotopic substitution. However, specific studies on these properties were not directly identified in the provided literature.

Chemical Properties Analysis

The chemical properties, including reactivity with enzymes and stability under various conditions, are crucial for understanding how 2'-deoxyuridine-13C,15N2 behaves in biological systems. The study by Chenna and Iden (1993) on the reaction of deoxycytidine and deoxyuridine with aldehydes provides insights into the nucleosides' reactivity, which is relevant for considering how isotopic labeling might affect such interactions (Chenna & Iden, 1993).

Aplicaciones Científicas De Investigación

Conformational Analysis of Nucleosides : Research by Guschlbauer and Jankowski (1980) explored how the electronegativity of the sugar substituent in nucleosides like deoxyuridine impacts its conformation. This is relevant for understanding the structural aspects of nucleosides including 2'-Deoxyuridine-13C,15N2 in different biological contexts, such as DNA and RNA (Guschlbauer & Jankowski, 1980).

Antiviral Research : Wigerinck et al. (1991) demonstrated the use of 2'-deoxyuridines in antiviral research, specifically highlighting their potency against herpes simplex virus type 1 and varicella-zoster virus. This suggests potential applications for 2'-Deoxyuridine-13C,15N2 in developing antiviral therapies (Wigerinck et al., 1991).

Stable Isotope Labeling in Nucleosides : Zhao et al. (1997) reported the synthesis of specifically 15N and 13C multilabeled nucleosides. This showcases the use of stable isotope labeling, like in 2'-Deoxyuridine-13C,15N2, for differentiating nucleosides in RNA and DNA fragments, which is crucial for molecular biology research (Zhao et al., 1997).

Chemical Studies of DNA : Burdzy et al. (2002) utilized stable isotopes, including 13C and 15N, in the study of DNA reactivity and modifications. This type of research can be applied to understanding how 2'-Deoxyuridine-13C,15N2 behaves within DNA under different conditions (Burdzy et al., 2002).

Clinical Research Applications : Halliday and Rennie (1982) discussed the broader applications of stable isotopes in clinical science. The insights from this research can be extended to understand how 2'-Deoxyuridine-13C,15N2 might be used in clinical diagnostics and research, especially in metabolic studies (Halliday & Rennie, 1982).

Safety And Hazards

Specific safety and hazard information for 2’-Deoxyuridine-13C,15N2 is not readily available from the sources. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.

Direcciones Futuras

The future directions of 2’-Deoxyuridine-13C,15N2 research are not specified in the sources. However, its use as a precursor in the synthesis of Edoxudine and its potential role in drug development processes suggest that it may continue to be a subject of interest in pharmaceutical research1.

Please note that this information is based on the available sources and there might be more recent studies or data related to 2’-Deoxyuridine-13C,15N2.

Propiedades

IUPAC Name |

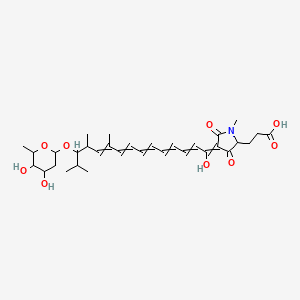

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6-,8-/m1/s1/i9+1,10+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-BRNXEOTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H]1[15N]2C=CC(=O)[15NH][13C]2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747500 | |

| Record name | 1-(2-Deoxy-beta-D-threo-pentofuranosyl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione | |

CAS RN |

369656-76-8 | |

| Record name | 1-(2-Deoxy-beta-D-threo-pentofuranosyl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)

![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)